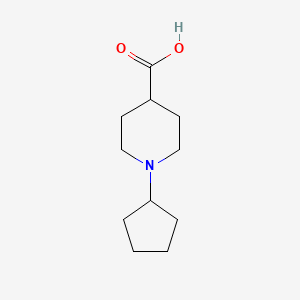

1-Cyclopentylpiperidine-4-carboxylic acid

Übersicht

Beschreibung

1-Cyclopentylpiperidine-4-carboxylic acid is a chemical compound with the CAS Number 897094-32-5 . It has a molecular weight of 197.28 and its IUPAC name is 1-cyclopentyl-4-piperidinecarboxylic acid . The compound is a cyclic amino acid with a heterocyclic ring structure.

Molecular Structure Analysis

The molecular formula of 1-Cyclopentylpiperidine-4-carboxylic acid is C11H19NO2 . The InChI code is 1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14) .Physical And Chemical Properties Analysis

1-Cyclopentylpiperidine-4-carboxylic acid has a molecular weight of 197.28 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

Piperidine derivatives, including 1-Cyclopentylpiperidine-4-carboxylic acid, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry due to their wide range of biological activities.

Alkaloids

These compounds are also found in various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in agriculture as pesticides.

Synthesis of Substituted Piperidines

1-Cyclopentylpiperidine-4-carboxylic acid could potentially be used in the synthesis of substituted piperidines . Substituted piperidines are a class of organic compounds where one or more hydrogen atoms in the piperidine ring are replaced by other groups.

Synthesis of Spiropiperidines

This compound could also be used in the synthesis of spiropiperidines . Spiropiperidines are a type of organic compound that contains a piperidine ring fused to another ring.

Synthesis of Condensed Piperidines

1-Cyclopentylpiperidine-4-carboxylic acid could be used in the synthesis of condensed piperidines . Condensed piperidines are a class of organic compounds where the piperidine ring is fused with one or more other rings.

Synthesis of Piperidinones

This compound could potentially be used in the synthesis of piperidinones . Piperidinones are a class of organic compounds that contain a piperidine ring with a ketone functional group.

Eigenschaften

IUPAC Name |

1-cyclopentylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYDLXRGEMJMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629562 | |

| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

897094-32-5 | |

| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)